molecular formula C9H14BNO3 B13323307 (4-(Piperidin-1-yl)furan-2-yl)boronic acid

(4-(Piperidin-1-yl)furan-2-yl)boronic acid

Cat. No.: B13323307
M. Wt: 195.03 g/mol
InChI Key: BITSYVKMOXEWAR-UHFFFAOYSA-N
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Description

(4-(Piperidin-1-yl)furan-2-yl)boronic acid is a boronic acid derivative featuring a furan ring substituted with a piperidine group at the 4-position. Boronic acids are widely studied for their roles in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition, and therapeutic applications due to their reversible binding with diols and biological targets . This compound’s piperidine moiety may enhance solubility and influence interactions with enzymes or receptors, though specific activity data for this derivative remain unreported in the provided evidence.

Properties

Molecular Formula

C9H14BNO3

Molecular Weight

195.03 g/mol

IUPAC Name

(4-piperidin-1-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C9H14BNO3/c12-10(13)9-6-8(7-14-9)11-4-2-1-3-5-11/h6-7,12-13H,1-5H2

InChI Key

BITSYVKMOXEWAR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)N2CCCCC2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Piperidin-1-yl)furan-2-yl)boronic acid typically involves the formation of the furan ring, followed by the introduction of the piperidine group and the boronic acid functionality. One common method involves the use of furfural as a starting material, which undergoes amination to form furfurylamine. This intermediate is then hydrogenated to produce tetrahydrofurfurylamine, which undergoes ring rearrangement to yield piperidine .

Industrial Production Methods

Industrial production of (4-(Piperidin-1-yl)furan-2-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-(Piperidin-1-yl)furan-2-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can produce a variety of piperidine derivatives .

Mechanism of Action

The mechanism of action of (4-(Piperidin-1-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The piperidine moiety can enhance the compound’s binding affinity and selectivity for certain biological targets .

Comparison with Similar Compounds

Furan-Based Boronic Acids

  • (4-(Piperidin-1-yl)furan-2-yl)boronic Acid: The piperidine group may improve solubility compared to simpler furan derivatives, though direct data are unavailable.
  • 5-(4-Methylpiperidin-1-yl)furan-2-boronic Acid : A methylated analog, this compound shares structural similarity but lacks reported bioactivity data. Its research use underscores interest in piperidine-modified furan boronic acids .

Aromatic-Ring-Substituted Boronic Acids

  • 6-Hydroxynaphthalen-2-yl Boronic Acid : Exhibits potent antiproliferative activity (IC₅₀ = 0.1969 µM) in RPMI medium, highlighting the impact of aromatic hydroxyl groups on bioactivity .
  • Phenanthren-9-yl Boronic Acid : Similar antiproliferative efficacy (IC₅₀ = 0.2251 µM), suggesting extended aromatic systems enhance cytotoxicity .
  • [4-(4-Propan-2-yloxyphenyl)phenyl] Boronic Acid : Precipitates in RPMI, limiting in vitro testing. Demonstrates that lipophilic substituents can compromise solubility despite predictions .

Enzyme-Targeting Boronic Acids

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] Boronic Acid: Inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM). This underscores the role of methoxyethyl groups in enhancing enzyme binding .
  • Pyrrolidine Boronic Acids : Racemic mixtures (e.g., compounds 1 and 2 in ) show similar docking poses despite chirality differences, suggesting flexibility in stereochemical requirements for target binding .

Data Table: Key Comparisons

Compound Name Structural Features Solubility in RPMI IC₅₀/Activity Key Findings
(4-(Piperidin-1-yl)furan-2-yl)boronic acid Furan + piperidine Not reported Not reported Synthesized via Suzuki coupling
5-(4-Methylpiperidin-1-yl)furan-2-boronic acid Furan + methylpiperidine Not reported Not reported Structural analog; research use
6-Hydroxynaphthalen-2-yl boronic acid Naphthalene + hydroxyl Soluble 0.1969 µM High antiproliferative activity
Phenanthren-9-yl boronic acid Phenanthrene Soluble 0.2251 µM Comparable cytotoxicity
[4-(4-Propan-2-yloxyphenyl)phenyl] boronic acid Biphenyl + ether Precipitates N/A Solubility limits assays
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid Phenyl + methoxyethyl Not specified 1 µM (HDAC inhibition) Potent enzyme inhibition

Research Findings and Implications

  • Solubility Challenges : Bulky or lipophilic groups (e.g., in pyren-1-yl boronic acid) reduce solubility, limiting in vitro utility despite predicted properties .
  • Structural Optimization : Piperidine and methoxyethyl substituents may balance solubility and target engagement, as seen in HDAC inhibitors and antiproliferative agents .

Biological Activity

(4-(Piperidin-1-yl)furan-2-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of boronic acids, including (4-(Piperidin-1-yl)furan-2-yl)boronic acid, often correlates with their structural features. The presence of the piperidine moiety has been shown to enhance potency against various biological targets. For example, modifications to the piperidine ring significantly affect the compound's inhibitory activity against specific enzymes such as histone acetyltransferases (HATs) and proteasomes .

Table 1: SAR of Related Boronic Acids

CompoundStructural FeaturesIC50 (μM)Biological Activity
14,5-di-substituted tert-butyl8.6Moderate HAT inhibition
24,5-di-substituted furan-3-yl1.6Enhanced HAT inhibition
34-methoxybiphenyl substituents2.8Slightly reduced activity
4Mixed tert-butyl and furanyl7.4Compromised activity
5Polar 4-aminomethylphenyl10Little activity change

The mechanism of action for (4-(Piperidin-1-yl)furan-2-yl)boronic acid primarily involves its role as an enzyme inhibitor. It has been observed to inhibit the p300-HAT enzyme, which plays a crucial role in transcriptional regulation and is implicated in various cancers. The compound's inhibitory effects are often quantified by IC50 values, indicating the concentration required to inhibit a given biological process by half.

Biological Activity

Research indicates that (4-(Piperidin-1-yl)furan-2-yl)boronic acid exhibits significant anti-proliferative properties across various cancer cell lines. For instance, studies have shown that derivatives of boronic acids can achieve IC50 values in the low micromolar range against tumor cell lines such as HeLa and A549 .

Case Studies

  • Antitumor Activity : In vitro studies demonstrated that compounds related to (4-(Piperidin-1-yl)furan-2-yl)boronic acid exhibited inhibition rates above 50% against several cancer cell lines. For example, one derivative showed a remarkable inhibition rate of 75.78% against HCT116 cells .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit proteasome activity, which is critical for regulating protein degradation in cancer cells. A related boronic acid derivative was found to have an IC50 of approximately 6.74 nM, indicating potent proteasome inhibition .
  • Antiviral Activity : Some studies have also explored the antiviral properties of boronic acids, suggesting potential applications in treating viral infections by inhibiting viral replication mechanisms .

Q & A

Q. What are the recommended analytical methods for assessing the purity of (4-(Piperidin-1-yl)furan-2-yl)boronic acid in research settings?

High-performance liquid chromatography (HPLC) is widely used for purity analysis. Buffer systems must be optimized to resolve the compound from impurities. For example:

  • Buffer 1 : 6.8 g/L sodium acetate + 16.22 g/L sodium 1-octanesulfonate, adjusted to pH 4.6 with glacial acetic acid .
  • Buffer 2 : 15.4 g/L ammonium acetate, adjusted to pH 6.5 with 10% acetic acid .
Buffer ComponentConcentration (g/L)pHMobile Phase Ratio (Methanol:Buffer)
Sodium acetate6.84.665:35
Ammonium acetate15.46.5Not specified

Researchers should validate the method by comparing retention times and peak symmetry under controlled conditions.

Q. What synthetic strategies are commonly employed for the preparation of (4-(Piperidin-1-yl)furan-2-yl)boronic acid?

The synthesis typically involves:

  • Suzuki-Miyaura coupling : Using halogenated furan intermediates and piperidine-derived boronic esters .
  • Protecting group strategies : For example, tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates during piperidine functionalization .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC .

Q. How should researchers handle and store (4-(Piperidin-1-yl)furan-2-yl)boronic acid to ensure stability?

  • Storage : At 2–8°C under inert gas (N₂ or Ar) to prevent oxidation .
  • Handling : Use anhydrous solvents and gloveboxes to avoid hydrolysis of the boronic acid group .
  • Safety : Follow hazard protocols (H315, H319) for skin/eye irritation and respiratory protection .

Advanced Research Questions

Q. How can cross-coupling reactions involving (4-(Piperidin-1-yl)furan-2-yl)boronic acid be optimized to improve yields?

Key factors include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like triphenylphosphine enhance coupling efficiency .
  • Solvent systems : Tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures (~80°C) .
  • pH control : Buffered conditions (pH 4.6–6.5) stabilize the boronic acid and prevent protodeboronation .

Q. What computational approaches predict the reactivity and electronic properties of (4-(Piperidin-1-yl)furan-2-yl)boronic acid?

  • pKa prediction : Experimental pKa ≈ 7.62 (predicted) informs solubility and reactivity in aqueous systems .
  • Density Functional Theory (DFT) : Models the electron-withdrawing effect of the piperidine group on boronic acid reactivity .
  • Molecular docking : Evaluates interactions with biological targets (e.g., enzymes) for drug discovery .

Q. How should conflicting solubility data in different solvent systems be resolved?

  • Systematic screening : Test solubility in DMSO, methanol, and water at varying pH (4.6 vs. 6.5) .
  • HPLC validation : Compare solubility curves with purity profiles to identify degradation products .

Q. What are the challenges in characterizing the boronic acid group using spectroscopic methods?

  • NMR limitations : Boron quadrupolar broadening obscures signals; derivatization (e.g., esterification) improves resolution .
  • FTIR analysis : B-O stretching (~1350 cm⁻¹) confirms boronic acid identity but requires anhydrous conditions .

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